molecular formula C13H18N4O2 B12258284 N-cyclopropyl-4-(6-methylpyrimidin-4-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(6-methylpyrimidin-4-yl)morpholine-2-carboxamide

Cat. No.: B12258284
M. Wt: 262.31 g/mol
InChI Key: VIDGPMUMWLVIHQ-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(6-methylpyrimidin-4-yl)morpholine-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a morpholine ring, a pyrimidine ring, and a cyclopropyl group

Properties

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

N-cyclopropyl-4-(6-methylpyrimidin-4-yl)morpholine-2-carboxamide

InChI

InChI=1S/C13H18N4O2/c1-9-6-12(15-8-14-9)17-4-5-19-11(7-17)13(18)16-10-2-3-10/h6,8,10-11H,2-5,7H2,1H3,(H,16,18)

InChI Key

VIDGPMUMWLVIHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCOC(C2)C(=O)NC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(6-methylpyrimidin-4-yl)morpholine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-cyanopyridine and an amine.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane.

    Morpholine Ring Formation: The morpholine ring can be formed through a nucleophilic substitution reaction involving an appropriate halide and morpholine.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(6-methylpyrimidin-4-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-cyclopropyl-4-(6-methylpyrimidin-4-yl)morpholine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(6-methylpyrimidin-4-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting biological pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-4-(6-methylpyrimidin-4-yl)morpholine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring, in particular, may enhance its solubility and bioavailability compared to similar compounds.

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